

Spectral data analysis of 3,5-Dihydroxybenzyl alcohol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3,5-Dihydroxybenzyl alcohol

Cat. No.: B135415

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An In-depth Technical Guide to the Spectral Data Analysis of 3,5-Dihydroxybenzyl Alcohol

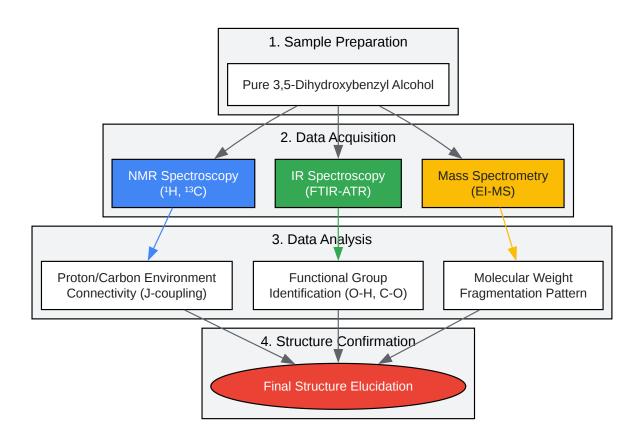
Introduction

3,5-Dihydroxybenzyl alcohol, also known as 5-(hydroxymethyl)resorcinol, is a key organic intermediate in the synthesis of various compounds, including dendritic polymers and other macromolecules.[1] Its chemical structure, featuring a substituted aromatic ring with hydroxyl and alcohol functional groups, makes it an excellent candidate for structural elucidation using a combination of spectroscopic techniques. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3,5-Dihydroxybenzyl alcohol**, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Workflow for Spectroscopic Analysis

The structural confirmation of a pure chemical entity like **3,5-Dihydroxybenzyl alcohol** is a systematic process. It begins with sample preparation, followed by data acquisition using various spectroscopic methods. Each technique provides unique structural information, and the collective data is integrated to build a complete and unambiguous molecular profile.





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Caption: General workflow for the spectral analysis and structure elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.21	t (triplet)	1H	H-4
~6.29	d (doublet)	2H	H-2, H-6
~4.45	s (singlet)	2H	-CH₂OH
~9.15	s (singlet)	2H	Ar-OH
~5.05	s (singlet)	1H	-CH₂OH

Note: Hydroxyl proton shifts (Ar-OH, -CH₂OH) are variable and can depend on solvent, concentration, and temperature.

Interpretation:

- Aromatic Protons: The signals at ~6.21 ppm and ~6.29 ppm are characteristic of protons on a benzene ring. The proton at the 4-position (H-4) appears as a triplet due to coupling with the two equivalent protons at the 2 and 6-positions. The H-2 and H-6 protons appear as a doublet, coupling with H-4.
- Methylene Protons: The singlet at ~4.45 ppm corresponds to the two protons of the benzylic alcohol's methylene (-CH₂) group. The singlet nature indicates no adjacent protons to couple with.
- Hydroxyl Protons: The broad singlets for the phenolic (-ArOH) and alcoholic (-CH₂OH) protons are typical. Their chemical shifts can vary, and they often do not show coupling.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.



Chemical Shift (δ) ppm	Assignment
~159.0	C-3, C-5
~143.5	C-1
~106.5	C-4
~102.0	C-2, C-6
~65.0	-CH₂OH

Interpretation:

- Aromatic Carbons: The signals in the range of 102-159 ppm are typical for aromatic carbons.
 The two carbons bearing the hydroxyl groups (C-3, C-5) are the most deshielded, appearing
 furthest downfield at ~159.0 ppm. The carbon attached to the methylene group (C-1) is at
 ~143.5 ppm. The remaining aromatic carbons (C-2, C-4, C-6) appear at higher field
 strengths.
- Aliphatic Carbon: The signal at ~65.0 ppm is characteristic of the methylene carbon (-CH₂)
 attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Frequency (cm ⁻¹)	Vibration Type	Functional Group Assignment
3500 - 3200	O-H Stretch (broad)	Phenolic & Alcoholic O-H
3100 - 3000	C-H Stretch	Aromatic C-H
~1600, ~1470	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Phenolic C-O
~1050	C-O Stretch	Alcoholic C-O



Interpretation:

- O-H Stretching: A very prominent and broad absorption band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl (-OH) groups, encompassing both the phenolic and alcoholic types. The broadness is due to hydrogen bonding.
- C-H Stretching: Absorptions for aromatic C-H stretching are typically observed just above 3000 cm⁻¹.
- Aromatic C=C Stretching: The characteristic absorptions for the carbon-carbon double bonds within the aromatic ring appear at approximately 1600 and 1470 cm⁻¹.
- C-O Stretching: Strong bands corresponding to the stretching vibrations of the phenolic and primary alcohol C-O bonds are visible at ~1250 cm⁻¹ and ~1050 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3,5-Dihydroxybenzyl alcohol** (C₇H₈O₃), the molecular weight is 140.14 g/mol .[2][3]

m/z (mass-to-charge ratio)	Possible Fragment Assignment
140	[M] ⁺ (Molecular Ion)
123	[M - OH]+
122	[M - H ₂ O] ⁺
111	[M - CH ₂ OH] ⁺
94	[M - H ₂ O - CO] ⁺

Interpretation:

Molecular Ion Peak: The peak at m/z = 140 corresponds to the molecular ion [M]+,
 confirming the molecular weight of the compound.



• Key Fragments: The fragmentation pattern is consistent with the structure. Common losses include the hydroxyl group (-OH) to give a peak at m/z 123, or a molecule of water (H₂O) to yield a peak at m/z 122. Loss of the entire hydroxymethyl group (-CH₂OH) results in a fragment at m/z 111. Subsequent fragmentation can lead to other observed smaller peaks.

Experimental Protocols NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 3,5-Dihydroxybenzyl alcohol is dissolved in
 ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. A
 small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00
 ppm).[4]
- Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.[5] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the signals to singlets for each unique carbon.[6]

Infrared (FTIR) Spectroscopy

- Sample Preparation (Thin Solid Film): A small amount of solid **3,5-Dihydroxybenzyl alcohol** (10-20 mg) is dissolved in a few drops of a volatile solvent like acetone or methanol.[7]
- Application: One drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr).[7]
- Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.
- Data Acquisition: The plate is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[8][9]

Mass Spectrometry (Electron Ionization)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
 where it is vaporized in a high vacuum.[10]



- Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[11][12]
- Acceleration & Deflection: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-tocharge ratio (m/z) of the ion.[12]
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[10]

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a cohesive and unambiguous confirmation of the structure of **3,5-Dihydroxybenzyl alcohol**. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific electronic environments of each atom. IR spectroscopy confirms the presence of key hydroxyl and aromatic functional groups. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This multi-faceted spectroscopic approach is fundamental in chemical research and development for verifying the identity and purity of synthesized compounds.

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